[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](piperidino)methanone
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorinated and fluorinated phenyl ring, an isoxazole ring, and a piperidine moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone typically involves multiple steps:
Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic or basic conditions.
Introduction of the Phenyl Group: The chlorinated and fluorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a suitable halogenated phenyl precursor and a strong base.
Attachment of the Piperidine Moiety: The final step involves the coupling of the isoxazole derivative with piperidine. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the isoxazole ring is known to impart anti-inflammatory and analgesic properties, making it a candidate for the development of new pain relief medications.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone
- 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone
- 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone
Uniqueness
Compared to similar compounds, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is unique due to the presence of the piperidine moiety, which can enhance its pharmacokinetic properties and biological activity. The combination of the chlorinated and fluorinated phenyl ring with the isoxazole and piperidine structures provides a distinctive profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVGDBFGOXDCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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